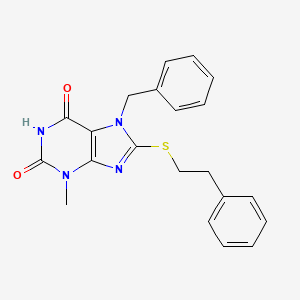
7-benzyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione, also known as BPTU, is a purine derivative that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mechanism of Action
7-benzyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione has been shown to selectively inhibit the activity of PDE4, a subtype of PDE that is involved in the regulation of inflammatory responses. The inhibition of PDE4 by this compound results in an increase in intracellular levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and the subsequent inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects in various models of inflammation, including acute lung injury, rheumatoid arthritis, and colitis. This compound has also been shown to have anti-tumor effects in vitro and in vivo, suggesting its potential as a cancer therapeutic agent. Additionally, this compound has been shown to have cardioprotective effects in models of myocardial infarction, indicating its potential as a treatment for cardiovascular disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 7-benzyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione in laboratory experiments is its selectivity for PDE4, which allows for the specific targeting of this enzyme subtype. However, one limitation is the potential for off-target effects, as this compound may also inhibit other PDE subtypes at high concentrations.
Future Directions
For the study of 7-benzyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione include the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular disorders. Additionally, the development of more selective PDE4 inhibitors based on the structure of this compound may lead to the discovery of novel pharmacological agents with improved efficacy and safety profiles.
Synthesis Methods
7-benzyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione can be synthesized through several methods, including the reaction of 7-benzyl-3-methyl-1,3-dioxo-purin-2-one with phenethylthiol in the presence of a base. Another method involves the reaction of 7-benzyl-3-methyl-1,3-dioxo-purin-2-one with phenethylthiol in the presence of trifluoroacetic acid. The synthesis of this compound is a complex process that requires careful attention to detail and purification steps.
Scientific Research Applications
7-benzyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione has been studied for its potential pharmacological properties, including its ability to inhibit the activity of cyclic nucleotide phosphodiesterases (PDEs). PDEs are enzymes that play a crucial role in the regulation of intracellular levels of cyclic nucleotides, such as cAMP and cGMP. The inhibition of PDEs by this compound may have therapeutic implications for the treatment of various diseases, including cancer, inflammation, and cardiovascular disorders.
properties
IUPAC Name |
7-benzyl-3-methyl-8-(2-phenylethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-24-18-17(19(26)23-20(24)27)25(14-16-10-6-3-7-11-16)21(22-18)28-13-12-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3,(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQYJBBCTSUSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methoxy-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2902118.png)
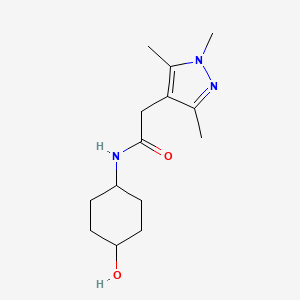
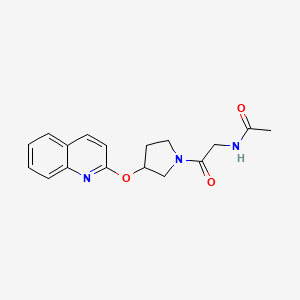

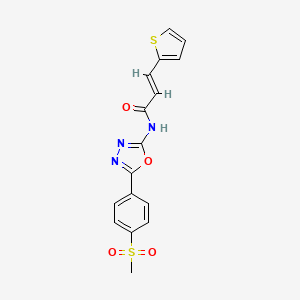
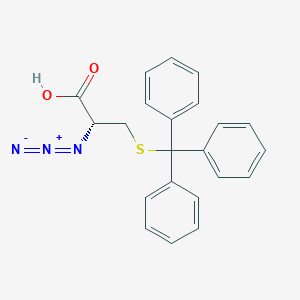
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2902129.png)
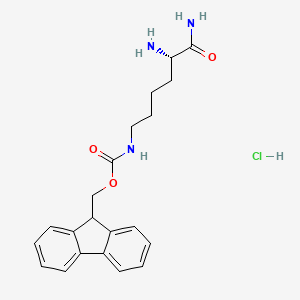
![Methyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2902134.png)
![N-(2-ethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2902135.png)
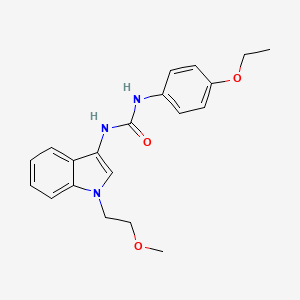
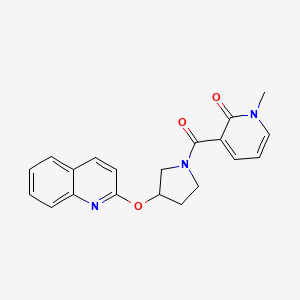
![8-isobutyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902139.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2902140.png)